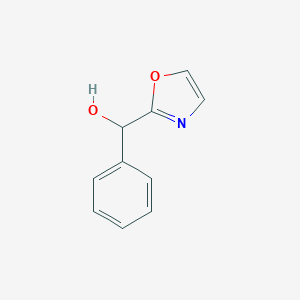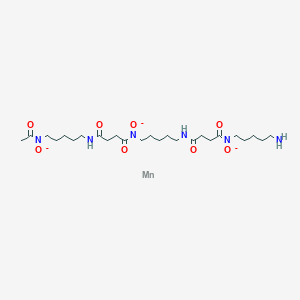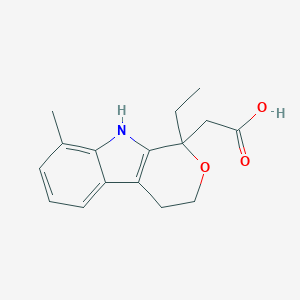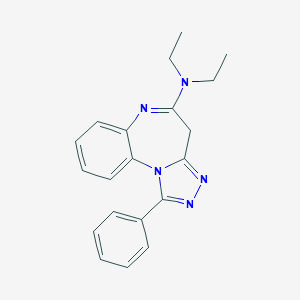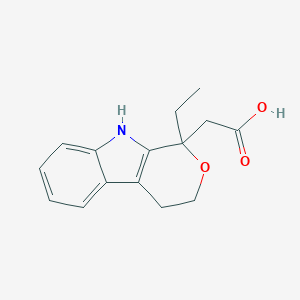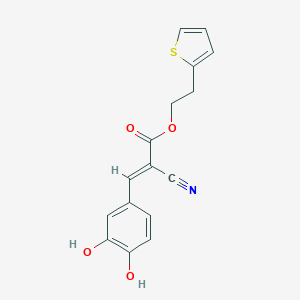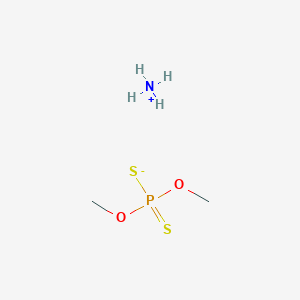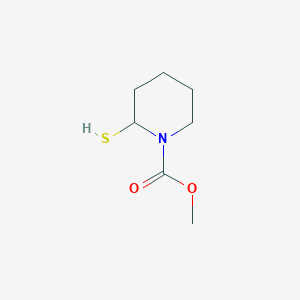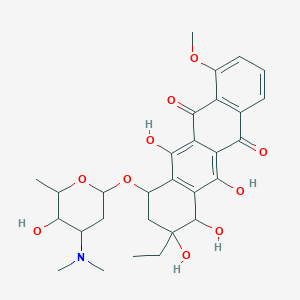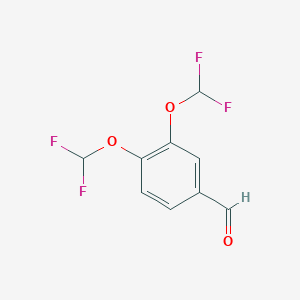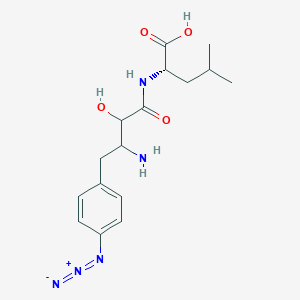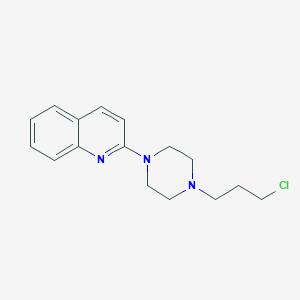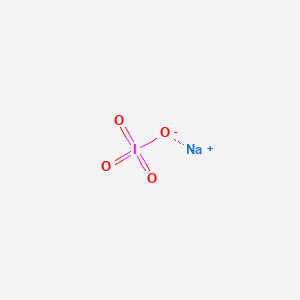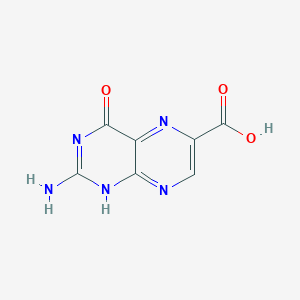![molecular formula C11H23NO2Si B143482 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one CAS No. 126748-42-3](/img/structure/B143482.png)
3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one, also known as TBS-azetidine, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TBS-azetidine belongs to the class of azetidinone compounds and is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee involves the inhibition of enzymes by binding to their active sites. This results in the disruption of the enzyme's function, leading to a decrease in its activity. 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee has been shown to inhibit the activity of several enzymes involved in various physiological processes, including inflammation and viral replication.
Efectos Bioquímicos Y Fisiológicos
3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee has been found to have several biochemical and physiological effects, including anti-inflammatory, antiviral, and anticancer properties. It has been shown to inhibit the activity of enzymes involved in the inflammatory response, leading to a decrease in inflammation. 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee has also been found to have antiviral activity against several viruses, including HIV and hepatitis C virus. Additionally, 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee has been shown to induce cell death in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee in lab experiments is its potent inhibitory activity against enzymes. This makes it a valuable tool for studying the function of enzymes and their role in various physiological processes. However, one limitation of using 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee. One area of interest is the development of new drugs based on 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee for the treatment of various diseases, including inflammation, viral infections, and cancer. Another area of interest is the study of the mechanism of action of 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee and its interactions with enzymes. This can provide valuable insights into the function of enzymes and their role in various physiological processes. Additionally, further research is needed to explore the potential applications of 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee in other fields, such as materials science and catalysis.
Aplicaciones Científicas De Investigación
3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against various enzymes, including proteases, kinases, and phosphodiesterases. 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee has also been shown to have anti-inflammatory and antiviral properties, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
126748-42-3 |
|---|---|
Nombre del producto |
3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one |
Fórmula molecular |
C11H23NO2Si |
Peso molecular |
229.39 g/mol |
Nombre IUPAC |
3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]azetidin-2-one |
InChI |
InChI=1S/C11H23NO2Si/c1-8(9-7-12-10(9)13)14-15(5,6)11(2,3)4/h8-9H,7H2,1-6H3,(H,12,13) |
Clave InChI |
XDZTVBLUGCFKFW-UHFFFAOYSA-N |
SMILES |
CC(C1CNC1=O)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C1CNC1=O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

